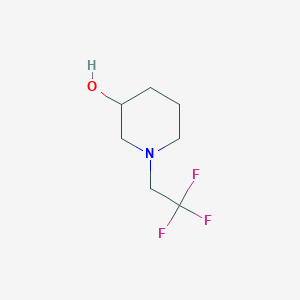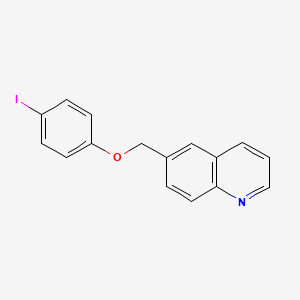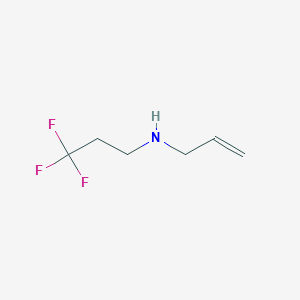
3-Bromo-5-(trifluoromethoxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrF3NO . It is a type of fluorinated building block and halogenated heterocycle .
Synthesis Analysis
The synthesis of 3-Bromo-5-(trifluoromethoxy)pyridine involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper . Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethoxy)pyridine can be represented by the SMILES string FC(F)(F)c1cncc(Br)c1 . The InChI key for this compound is HEDHNDVPKRVQPN-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-5-(trifluoromethoxy)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)pyridine include a melting point of 44-46 °C . The compound is solid in form .Applications De Recherche Scientifique
Spectroscopic and Structural Applications
Spectroscopic Characterization and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 3-Bromo-5-(trifluoromethoxy)pyridine, was extensively characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to optimize its geometric structure, calculate vibrational frequencies, and analyze its non-linear optical (NLO) properties, indicating its potential in materials science applications. The study also explored the molecule's interaction with DNA and its antimicrobial activities (Vural & Kara, 2017).
Chemical Synthesis and Functionalization
Synthesis of Meldrum’s Acid Derivatives
A new route to Meldrum’s Acid derivatives was demonstrated through the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine, producing a pyridinium ylide. This process showcases the versatility of pyridine derivatives in synthesizing complex organic compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Large-Scale Synthesis and Regioselective Functionalization
A general approach to trifluoromethoxy)pyridines was developed, making previously unknown derivatives accessible and providing vital building blocks for life-sciences-oriented research. This work included the first X-ray crystallographic structure determinations of these compounds, marking a significant advancement in the structural understanding of (trifluoromethoxy)pyridines (Manteau et al., 2010).
Trifluoromethoxylation of Pyridines and Pyrimidines
The paper highlighted the importance of the trifluoromethoxy group in various fields and detailed a protocol for the regioselective trifluoromethoxylation of pyridines and pyrimidines. The resulting products serve as valuable scaffolds for further chemical modifications, underpinning their utility in the discovery and development of new drugs, agrochemicals, and materials (Feng et al., 2016).
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Orientations Futures
Trifluoromethylpyridines, including 3-Bromo-5-(trifluoromethoxy)pyridine, are expected to have many novel applications in the future . They are becoming an increasingly important research topic due to their unique properties and wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWDZUXNAITEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716752 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)pyridine | |
CAS RN |
1060815-01-1 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464137.png)


![1-({[(Pyridin-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464141.png)
![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)
![Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate](/img/structure/B1464144.png)
amine](/img/structure/B1464145.png)


![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)


![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)